1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQCWBGVNKRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromoindole.
Alkylation: The 4-bromoindole undergoes alkylation with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the 2-methylpropan-2-amine side chain to the indole ring.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce indole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of various substituents such as alkyl, aryl, or amino groups. Common reagents for these reactions include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine serves as a versatile building block in the synthesis of more complex indole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown moderate effectiveness against certain microbial strains, making it a candidate for further investigation in antimicrobial drug development.
- Anticancer Activity : Studies suggest that it possesses high anticancer potential, with ongoing research aimed at understanding its mechanisms of action against different cancer types.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, which could provide therapeutic benefits for inflammatory diseases such as arthritis.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders and cancer. Its ability to interact with specific molecular targets suggests it could modulate pathways involved in disease progression.
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various formulations in chemical manufacturing.
Comparative Biological Activities
To understand the unique properties of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines, comparisons can be made with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(4-Bromo-1H-indol-3-y)-2-methylpropan-2-amines | Moderate | High | Moderate |
| 1-(7-Bromo-1H-indol-3-y)-2-methylpropan-2-amines | High | Moderate | Low |
This table highlights how 1-(4-Bromo-1H-indol-3-y)-2-methylpropan-2-amine compares to other indole derivatives regarding its biological activities.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
- Anti-inflammatory Studies : Research published in Phytotherapy Research explored the anti-inflammatory effects of this compound, revealing its ability to downregulate pro-inflammatory cytokines in vitro.
- Synthesis Optimization : A recent article in Organic Process Research & Development discussed methods for optimizing the synthesis of 1-(4-Bromo-1H-indol-3-y)-2-methylpropan-2-amine, improving yield and purity for industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the methylpropan-2-amine side chain can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Derivatives
1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine hydrochloride
- Structure : Bromine at the 5-position instead of 3.
- Properties : Molecular weight 303.63 g/mol (hydrochloride salt). The positional isomerism of bromine may alter π-π stacking interactions with aromatic residues in target proteins, affecting potency .
- Synthesis : Prepared via similar reductive amination routes as the 4-bromo analog but starting from 5-bromoindole precursors .
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine
- Structure : Ethylamine side chain instead of 2-methylpropan-2-amine.
- Used as an intermediate in psilocybin analog synthesis .
1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- Base Compound : Lacks bromine substitution.
- Synthesis: Synthesized via Raney Ni-catalyzed reduction of 3-(2-methyl-2-nitropropyl)-1H-indole in ethanol, yielding 38% . Bioactivity studies suggest indole derivatives exhibit antimicrobial effects, though brominated analogs likely enhance potency .
Aryl-Substituted 2-Methylpropan-2-amine Derivatives
1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride
- Structure : Chlorophenyl group replaces indole.
- Properties : Molecular weight 220.14 g/mol. Chlorine’s electronegativity enhances binding to electron-rich targets compared to bromine. Used in ACE inhibitor research .
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
- Structure : Fluorine and methyl groups on phenyl.
- Properties : Molecular weight 181.25 g/mol. Fluorine’s small size and high electronegativity improve bioavailability and membrane permeability. Priced at $647/0.05g (Enamine) .
1-(4-Methoxyphenyl)-2-methylpropan-2-amine
Heterocyclic Derivatives
1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride
- Structure : Pyridine ring with bromine.
- Properties: Molecular weight 289.59 g/mol.
Structural and Functional Analysis
Electronic and Steric Effects
- Bromine vs.
- Indole vs. Phenyl: Indole’s fused bicyclic structure enables π-stacking and cation-π interactions, absent in monocyclic aryl analogs .
Pharmacokinetic Considerations
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a compound belonging to the indole family, which is known for its diverse biological activities. This article focuses on the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom attached to the indole ring and a 2-methylpropan-2-amine side chain. This unique configuration may enhance its pharmacological properties and interactions with biological targets.
Antimicrobial Activity
Indole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial and fungal strains. Research indicates that compounds in this class can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 15 µg/mL |
| 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines | E. coli | 20 µg/mL |
| 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines | C. albicans | 10 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Case Study:
In vitro studies demonstrated that treatment with this compound resulted in significant reduction of viability in breast cancer cell lines (MCF7) with an IC50 value of approximately 25 µM .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
The biological activity of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines is believed to involve interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and the amine side chain influence binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
To better understand the unique properties of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines, comparisons can be made with other indole derivatives:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(4-Bromo-1H-indol-3-y)-2-methylpropan-2-amines | Moderate | High | Moderate |
| 1-(7-Bromo-1H-indol-3-y)-2-methylpropan-2-amines | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 3-position. Key steps include:
- Nucleophilic substitution : Reacting 4-bromoindole with a 2-methylpropan-2-amine precursor under anhydrous conditions to avoid side reactions .
- Purification : Automated column chromatography (e.g., silica gel) with gradient elution (hexane/ethyl acetate) to isolate the product. Yield optimization requires strict temperature control (-10°C to 0°C) during amine coupling .
- Critical reagents : Use of tert-butyloxycarbonyl (Boc) groups for amine protection and trifluoroacetic acid (TFA) for deprotection .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₅BrN₂) with <5 ppm error .
- NMR spectroscopy : ¹H and ¹³C NMR to verify indole proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL for refinement) with high-resolution data (R-factor < 0.05) .
Advanced Research Questions
Q. How can contradictions in bioactivity data for bromo-indole derivatives be systematically addressed?
- Methodological Answer :
- Structural validation : Ensure synthesized compounds are >95% pure via HPLC and HRMS to exclude impurities as confounding factors .
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors like donepezil for cholinesterase assays) .
- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft parameters) properties of substituents (e.g., 4-Br vs. 5-Br) with activity trends .
Q. What experimental approaches are effective for determining the stereochemical influence of 2-methylpropan-2-amine derivatives?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers, with mobile phases like n-hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to reference standards. For example, (S)-enantiomers may exhibit distinct Cotton effects at 220–250 nm .
- Crystallographic analysis : Resolve absolute configuration via anomalous scattering in X-ray diffraction (e.g., using Cu Kα radiation) .
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to receptors (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to indole NH and hydrophobic contacts with methyl groups .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER force field) to assess binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identify critical features (e.g., aromatic rings, amine groups) using tools like Phase or MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
